molecular formula C13H8N2S B1606061 Acenaphtho(1,2-d)thiazol-8-amine CAS No. 7496-68-6

Acenaphtho(1,2-d)thiazol-8-amine

Cat. No. B1606061
CAS RN: 7496-68-6
M. Wt: 224.28 g/mol
InChI Key: RSGQPCGXMIJQSP-UHFFFAOYSA-N
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Description

Acenaphtho(1,2-d)thiazol-8-amine, also known as acenaphthene-8-thiazoleamine, is an organic compound with the chemical formula C12H8N2S. It is a white, crystalline solid that is soluble in organic solvents such as benzene and ethanol. Acenaphtho(1,2-d)thiazol-8-amine is a versatile building block for organic synthesis and has been used in a variety of applications, including pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

Synthesis and Chemical Properties

Acenaphtho(1,2-d)thiazol-8-amine is a compound that is involved in various synthetic processes and chemical reactions. For instance, it has been used in the synthesis of 2-arylbenzothiazoles and 2-arylnaphtho[2,1-d]thiazoles through oxidative annulation and C-H functionalization under transition-metal-free conditions, showcasing wide functional group tolerance and good to excellent yields (Che et al., 2017). Additionally, Liu, Shih, and Tao (1984) demonstrated its role in the N-amination of 2-aminonaphtho[1,2-d]thiazole, leading to the synthesis of 2-substituted naphtho[1′,2′:4,5]thiazolo[3,2-b]-1,2,4-triazoles with satisfactory yields, further underlining its versatility in chemical transformations (Liu, Shih, & Tao, 1984).

Applications in Material Science

Acenaphtho(1,2-d)thiazol-8-amine derivatives have found applications in material science as well. Zadafiya, Tailor, and Malik (2013) explored the dyeing application of azo disperse dyes derived from thiazole compounds on polyester fiber, showing good antibacterial and antifungal activities, indicating the potential of acenaphtho(1,2-d)thiazol-8-amine derivatives in developing functional materials with antimicrobial properties (Zadafiya, Tailor, & Malik, 2013).

Antitubercular Activity

Mir et al. (2014) synthesized benzfused heterocyclic derivatives, including those related to acenaphtho(1,2-d)thiazol-8-amine, which were screened for their antitubercular activity against Mycobacterium tuberculosis H37Rv strain. Some compounds exhibited significant inhibition of the H37Rv strain at low concentrations, highlighting the potential of acenaphtho(1,2-d)thiazol-8-amine derivatives in developing new antitubercular agents (Mir et al., 2014).

Structural Analysis

Schaefer and Arora (1971) conducted an X-ray determination of the structure of acenaphtho[1,2-c]-1,2,5-thiadiazole, a closely related compound, to understand its molecular geometry and bond distances. Such structural analyses are fundamental in guiding the synthesis and application of acenaphtho(1,2-d)thiazol-8-amine derivatives in various scientific domains (Schaefer & Arora, 1971).

properties

IUPAC Name

acenaphthyleno[1,2-d][1,3]thiazol-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2S/c14-13-15-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)16-13/h1-6H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGQPCGXMIJQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10225924
Record name Acenaphtho(1,2-d)thiazol-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acenaphtho(1,2-d)thiazol-8-amine

CAS RN

7496-68-6
Record name Acenaphtho(1,2-d)thiazol-8-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007496686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC405312
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405312
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acenaphtho(1,2-d)thiazol-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACENAPHTHO(1,2-D)THIAZOL-8-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV5P9QGJ3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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